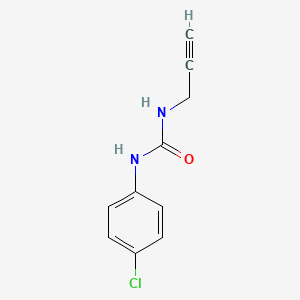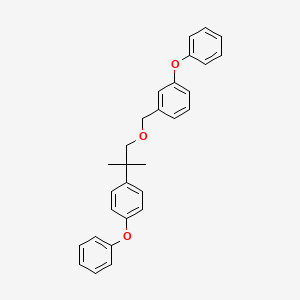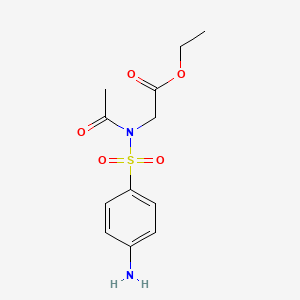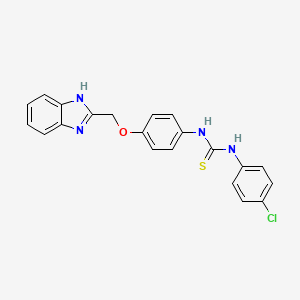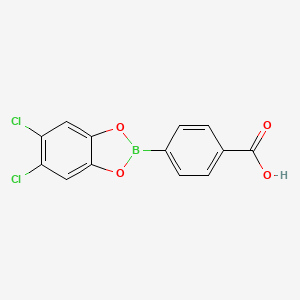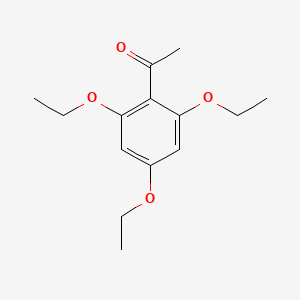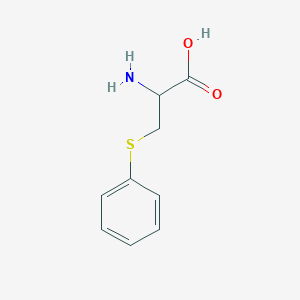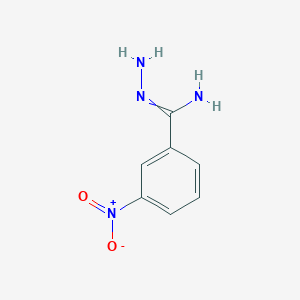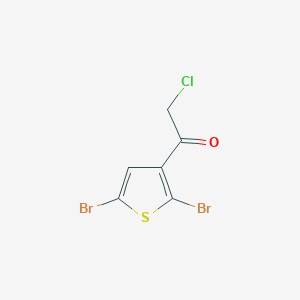
2-Chloro-1-(2,5-dibromothien-3-yl)ethanone
Übersicht
Beschreibung
“2-Chloro-1-(2,5-dibromothien-3-yl)ethanone” is a chemical compound . The CAS number for this compound is 69746-86-7 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(2,5-dibromothien-3-yl)ethanone” is C6H3Br2ClOS . The molecular weight is 318.41 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(2,5-dibromothien-3-yl)ethanone” such as melting point, boiling point, and density are not available in the web search results . For a detailed analysis of its physical and chemical properties, you may need to refer to specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Glutathione-Mediated Binding and DNA Interaction
Research by Inskeep and Guengerich (1984) on glutathione-mediated binding of dibromoalkanes to DNA highlighted the specificity of rat glutathione S-transferases and the structure of dibromoalkanes. This study provides a foundation for understanding how similar compounds might interact with DNA, potentially implicating applications in studying mutagenesis or carcinogenesis mechanisms (Inskeep & Guengerich, 1984).
Microbial Dehalorespiration
De Wildeman et al. (2003) reported on the stereoselective microbial dehalorespiration with vicinal dichlorinated alkanes, such as 1,2-dichloroethane. The research highlights the potential for bioremediation applications, suggesting that similar processes could be applicable for the breakdown or detoxification of related chlorinated compounds (De Wildeman et al., 2003).
Biotransformation for Chiral Synthesis
Miao et al. (2019) explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate with high enantioselectivity using a bacterial strain. This study suggests the potential for using microbial biocatalysis to synthesize enantiomerically pure compounds from chlorinated precursors, indicating a route for the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (Miao et al., 2019).
Enzymatic Process Development
Guo et al. (2017) developed a practical enzymatic process for preparing a chiral intermediate crucial for the synthesis of Ticagrelor. This research underscores the importance of enzymatic processes in achieving high selectivity and yield in the synthesis of chiral alcohols from ketones, which could be applicable to the conversion of similar chlorinated ketones (Guo et al., 2017).
Functionalized Macrocycles
Bernhardt et al. (2004) investigated the reaction between ethane-1,2-diamine and dichloropivalic acid to create functionalized macrocycles, highlighting the chemical versatility and potential for creating complex molecular architectures from simple chlorinated precursors (Bernhardt et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLXHVWADVHPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406957 | |
| Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dibromothien-3-yl)ethanone | |
CAS RN |
69746-86-7 | |
| Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



